molecular formula C12H17NO2 B13801143 N-(2-Butoxyphenyl)acetamide CAS No. 532-09-2

N-(2-Butoxyphenyl)acetamide

Katalognummer: B13801143
CAS-Nummer: 532-09-2
Molekulargewicht: 207.27 g/mol
InChI-Schlüssel: MJELWGXEQOCGGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Butoxyphenyl)acetamide: is an organic compound with the molecular formula C12H17NO2. It is a derivative of acetanilide, where the phenyl ring is substituted with a butoxy group at the ortho position. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Butoxyphenyl)acetamide typically involves the reaction of 2-butoxyaniline with acetic anhydride. The reaction is carried out under reflux conditions to ensure complete acetylation of the amine group. The general reaction scheme is as follows:

2-Butoxyaniline+Acetic AnhydrideThis compound+Acetic Acid\text{2-Butoxyaniline} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} 2-Butoxyaniline+Acetic Anhydride→this compound+Acetic Acid

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents can also be employed to enhance the reaction rate and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: N-(2-Butoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Formation of butoxybenzoic acid.

    Reduction: Formation of 2-butoxyaniline.

    Substitution: Formation of brominated or nitrated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

N-(2-Butoxyphenyl)acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N-(2-Butoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Vergleich Mit ähnlichen Verbindungen

    N-(4-Butoxyphenyl)acetamide: Similar structure but with the butoxy group at the para position.

    N-(2-Methoxyphenyl)acetamide: Similar structure but with a methoxy group instead of a butoxy group.

    N-(2-Ethoxyphenyl)acetamide: Similar structure but with an ethoxy group instead of a butoxy group.

Uniqueness: N-(2-Butoxyphenyl)acetamide is unique due to the presence of the butoxy group at the ortho position, which can influence its chemical reactivity and biological activity. This structural feature can lead to different pharmacological properties compared to its analogs.

Eigenschaften

CAS-Nummer

532-09-2

Molekularformel

C12H17NO2

Molekulargewicht

207.27 g/mol

IUPAC-Name

N-(2-butoxyphenyl)acetamide

InChI

InChI=1S/C12H17NO2/c1-3-4-9-15-12-8-6-5-7-11(12)13-10(2)14/h5-8H,3-4,9H2,1-2H3,(H,13,14)

InChI-Schlüssel

MJELWGXEQOCGGW-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC1=CC=CC=C1NC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.